1-(1-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride

Regioselective synthesis Cyclopropanation Building block scalability

1-(1-Methylpyrazol-3-yl)cyclopropan-1-amine dihydrochloride (CAS 2445794-07-8) is a 1,1-disubstituted pyrazolylcyclopropane building block supplied as a dihydrochloride salt (C₇H₁₃Cl₂N₃, MW 210.1 g/mol, purity ≥95%). It is synthesized via LDA-mediated bis-alkylation of pyrazolylacetonitriles and subsequent Curtius rearrangement, yielding a white solid with a melting point of 184–186 °C.

Molecular Formula C7H13Cl2N3
Molecular Weight 210.1
CAS No. 2445794-07-8
Cat. No. B2360347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride
CAS2445794-07-8
Molecular FormulaC7H13Cl2N3
Molecular Weight210.1
Structural Identifiers
SMILESCN1C=CC(=N1)C2(CC2)N.Cl.Cl
InChIInChI=1S/C7H11N3.2ClH/c1-10-5-2-6(9-10)7(8)3-4-7;;/h2,5H,3-4,8H2,1H3;2*1H
InChIKeyDHKKCMWRVHHMJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Methylpyrazol-3-yl)cyclopropan-1-amine Dihydrochloride (CAS 2445794-07-8) for Lead-Oriented Synthesis – Procurement Guide


1-(1-Methylpyrazol-3-yl)cyclopropan-1-amine dihydrochloride (CAS 2445794-07-8) is a 1,1-disubstituted pyrazolylcyclopropane building block supplied as a dihydrochloride salt (C₇H₁₃Cl₂N₃, MW 210.1 g/mol, purity ≥95%) . It is synthesized via LDA-mediated bis-alkylation of pyrazolylacetonitriles and subsequent Curtius rearrangement, yielding a white solid with a melting point of 184–186 °C . This compound belongs to a class of lead-like bioisosteres of arylpyrazole and pyrazolecarboxamide moieties, characterized by low molecular weight, hydrophilicity (cLog P –0.16 to 1.06), and high fraction of sp³ carbon atoms (Fsp³ 0.50–0.63), making it valuable for early-stage drug discovery and lead optimization .

Why Regioisomeric Pyrazolylcyclopropane Building Blocks Cannot Substitute 1-(1-Methylpyrazol-3-yl)cyclopropan-1-amine Dihydrochloride


The position of the methylpyrazole attachment (3-yl, 4-yl, or 5-yl) creates chemically distinct entities with non-interchangeable properties, even when the core cyclopropane-amine motif is conserved . Direct head-to-head synthesis data show that the 3-yl isomer requires significantly different reaction conditions and gives markedly different yields compared to the 4- and 5-yl variants, directly impacting cost of goods and procurement lead times . Furthermore, the dihydrochloride salt of the 3-yl isomer exhibits a distinct melting point (184–186 °C) and crystalline habit compared to the 4-yl dihydrochloride (170–172 °C, CAS 1401426-05-8) , meaning that even close salt-form analogs cannot be assumed to behave identically in formulation, storage, or biological assay conditions. Substitution without experimental validation would introduce uncontrolled variables into any SAR or lead-optimization program.

Quantitative Differentiation Evidence for 1-(1-Methylpyrazol-3-yl)cyclopropan-1-amine Dihydrochloride vs. Closest Analogs


Cyclopropanation Yield: 3-yl Regioisomer is the Limiting Case for Synthetic Accessibility

In the key cyclopropanation step (LDA-mediated bis-alkylation of pyrazolylacetonitriles), the 3-yl nitrile precursor (9a) is obtained in only 57% isolated yield, whereas the 4-yl (9b) and 5-yl (9c) isomers are obtained in 69% and 82% yields, respectively . This lower yield is intrinsic to the electronic/steric environment of the 3-position of 1-methylpyrazole and directly translates to higher raw material consumption and longer synthesis cycles for the 3-yl building block compared to its regioisomeric counterparts .

Regioselective synthesis Cyclopropanation Building block scalability

Melting Point Differentiation Among Dihydrochloride Regioisomers Correlates with Crystalline Order

The dihydrochloride salt of the 3-yl isomer (13a·2HCl) displays a melting point of 184–186 °C, which is 14 °C higher than the 4-yl isomer (13b·2HCl, 170–172 °C) and 23 °C higher than the 5-yl isomer (13c·2HCl, 161–163 °C) . This difference reflects stronger crystal lattice energy in the 3-yl regioisomer, which has practical implications for solid-state stability, hygroscopicity, and ease of purification by recrystallization .

Solid-state characterization Crystallinity Formulation development

Dihydrochloride Salt vs. Free Base: Solid-State Handling Advantage

The 3-yl dihydrochloride salt (13a·2HCl) is isolated as a white crystalline solid (mp 184–186 °C), whereas the corresponding free base (14a) is obtained as a yellowish oil . The dihydrochloride form provides unambiguous stoichiometry, easier weighing and dispensing for biological assays, and eliminates variability introduced by hygroscopic or amorphous free-base forms .

Salt selection Physical form Assay-ready format

Best-Fit Research and Industrial Application Scenarios for 1-(1-Methylpyrazol-3-yl)cyclopropan-1-amine Dihydrochloride


Regiospecific SAR Exploration in Kinase or GPCR Lead Optimization

In programs where the pyrazole-cyclopropane motif is a key pharmacophore, the 3-yl regioisomer provides a distinct spatial orientation of the amine-bearing cyclopropane relative to the pyrazole ring compared to 4- or 5-yl analogs. The quantitative yield and melting point data in Section 3 confirm that the 3-yl isomer is synthetically accessible in multigram quantities as a high-melting crystalline dihydrochloride suitable for systematic SAR studies .

Bioisosteric Replacement of Arylpyrazole and Pyrazolecarboxamide Fragments

As described in the primary literature, 1,1-disubstituted pyrazolylcyclopropane amines serve as lead-like bioisosteres for arylpyrazole and pyrazolecarboxamide moieties, offering reduced aromatic ring count and higher Fsp³ while retaining hydrogen-bonding capability . The 3-yl dihydrochloride salt's solid form and defined stoichiometry make it directly compatible with parallel synthesis and fragment-based screening workflows .

Development of Solid Oral or Parenteral Formulations Requiring Crystalline API Intermediates

For early-stage formulation development, the high melting point (184–186 °C) and crystalline nature of the 3-yl dihydrochloride salt provide advantages over lower-melting regioisomers (170–172 °C for 4-yl; 161–163 °C for 5-yl) by reducing the risk of melting-induced degradation during processing and improving batch-to-batch consistency .

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